Potassium 4-(azidomethyl)phenyltrifluoroborate

CAS No.: 898544-50-8

Cat. No.: VC3003083

Molecular Formula: C7H6BF3KN3

Molecular Weight: 239.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898544-50-8 |

|---|---|

| Molecular Formula | C7H6BF3KN3 |

| Molecular Weight | 239.05 g/mol |

| IUPAC Name | potassium;[4-(azidomethyl)phenyl]-trifluoroboranuide |

| Standard InChI | InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 |

| Standard InChI Key | XIWGKBHBLASHCL-UHFFFAOYSA-N |

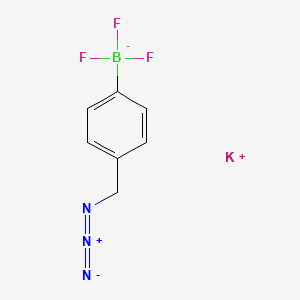

| SMILES | [B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+] |

Introduction

Chemical Identity and Structure

Potassium 4-(azidomethyl)phenyltrifluoroborate belongs to the broader class of organotrifluoroborate compounds that have gained significant attention in synthetic organic chemistry. This compound features a unique structural arrangement that combines several functional groups contributing to its chemical versatility. The molecular structure consists of a phenyl ring substituted with an azidomethyl group at the para position, with the azide functional group (N3) connected via a methylene bridge to the aromatic ring. The trifluoroborate moiety (BF3-) is directly attached to the phenyl ring, while potassium (K+) serves as the counter cation to balance the negative charge .

The compound is registered in various chemical databases and can be identified through several systematic and common names. It is formally known as Potassium 4-(azidomethyl)phenylborate(1-) according to IUPAC nomenclature standards, though it is also commonly referred to as potassium 4-(azidomethyl)phenyltrifluoroborate in scientific literature . The compound's identity is further established through its unique CAS registry number 898544-50-8, which serves as a definitive identifier in chemical databases and regulatory contexts .

Identification Parameters

The definitive identification of Potassium 4-(azidomethyl)phenyltrifluoroborate is facilitated through various chemical identifiers and parameters, which are crucial for both research and regulatory purposes. These parameters ensure the compound's unambiguous identification across different contexts and applications.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | Potassium 4-(azidomethyl)phenylborate(1-) | |

| CAS Registry Number | 898544-50-8 | |

| Molecular Formula | C7H6BF3KN3 | |

| Molecular Weight | 239.05 g/mol | |

| ChemSpider ID | 29739047 | |

| PubChem CID | 71306586 | |

| Monoisotopic Mass | 239.024394 |

Physical and Chemical Properties

Understanding the physical and chemical properties of Potassium 4-(azidomethyl)phenyltrifluoroborate is essential for its effective utilization in synthetic applications and for ensuring proper handling procedures. The compound exhibits distinct characteristics that influence its behavior in various chemical environments and reactions.

Physical Properties

Potassium 4-(azidomethyl)phenyltrifluoroborate exists as a colorless solid under standard conditions . This physical state contributes to its stability during storage and handling, which is advantageous for its applications in organic synthesis. The solid nature of the compound also influences its solubility characteristics, which are important considerations for reaction planning and experimental design.

Chemical Reactivity

The chemical reactivity of Potassium 4-(azidomethyl)phenyltrifluoroborate is primarily determined by its functional groups: the azide moiety and the trifluoroborate group. The azide group (N3) is known for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazoles . This reactivity makes the compound valuable in various synthetic applications, including bioconjugation chemistry.

The trifluoroborate group provides enhanced stability compared to corresponding boronic acids while maintaining the ability to participate in various transformations under appropriate conditions. This dual characteristic of stability and reactivity makes Potassium 4-(azidomethyl)phenyltrifluoroborate a versatile reagent in synthetic organic chemistry.

Applications in Chemical Synthesis

Potassium 4-(azidomethyl)phenyltrifluoroborate serves as a versatile reagent in chemical synthesis with a range of applications that leverage its unique structural features and reactivity profile. Its utility spans from fundamental organic synthesis to specialized applications in bioconjugation chemistry.

Organic Synthesis Applications

In the context of organic synthesis, Potassium 4-(azidomethyl)phenyltrifluoroborate functions as a valuable reagent for introducing azidomethyl groups onto aromatic rings through substitution reactions. This capability enables the synthesis of complex organic molecules with specific functional group arrangements that might be challenging to achieve through alternative methods. The compound provides a stable and controllable source of the azidomethyl functionality, which can be further transformed to access various nitrogen-containing compounds.

The trifluoroborate moiety contributes to the compound's synthetic utility by offering enhanced stability compared to boronic acids while maintaining reactivity under specific conditions. This dual characteristic makes Potassium 4-(azidomethyl)phenyltrifluoroborate particularly valuable in multi-step syntheses where reagent stability and controlled reactivity are essential considerations.

Bioconjugation and Click Chemistry

One of the most significant applications of Potassium 4-(azidomethyl)phenyltrifluoroborate lies in bioconjugation reactions, particularly those involving click chemistry. The compound facilitates the attachment of azidomethyl groups to various substrates, which can subsequently participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazole linkages .

These bioconjugation reactions are valuable for:

-

Developing diagnostic imaging probes with specific targeting capabilities

-

Creating targeted drug delivery systems with enhanced therapeutic efficacy

-

Producing modified biomolecules with tailored properties

-

Synthesizing chemical biology tools for investigating biological processes

The formation of triazole linkages through click chemistry offers several advantages, including high selectivity, good yields, and compatibility with aqueous conditions often required for biomolecular applications. These characteristics position Potassium 4-(azidomethyl)phenyltrifluoroborate as an important reagent in the expanding field of bioorthogonal chemistry, where chemical reactions must proceed efficiently without interfering with biological systems .

Research Findings and Future Directions

Research on Potassium 4-(azidomethyl)phenyltrifluoroborate and related compounds has revealed several important findings and opened avenues for future investigations. The unique properties of this compound continue to inspire new applications across various scientific disciplines.

Current Research Applications

The "Click-fluors" research mentioned in the search results demonstrates the utility of triazole-linked compounds synthesized using azide-containing precursors similar to Potassium 4-(azidomethyl)phenyltrifluoroborate . These compounds have been developed as sensors for various analytes, including saccharides, highlighting the potential of azide-functionalized organotrifluoroborates in sensor development and analytical chemistry applications.

The azide functionality in Potassium 4-(azidomethyl)phenyltrifluoroborate makes it particularly valuable in click chemistry applications, which have been widely explored in recent research. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using this compound proceed with high efficiency and selectivity, making them useful for the synthesis of complex molecules and bioconjugates .

Future Research Directions

Based on the current understanding of Potassium 4-(azidomethyl)phenyltrifluoroborate and its properties, several promising research directions can be identified:

-

Development of novel bioconjugation strategies using the compound as a key reagent for attaching functional molecules to biomolecules.

-

Exploration of its utility in the synthesis of targeted drug delivery systems, particularly those requiring precise molecular architecture and specific functional group arrangements.

-

Investigation of its potential in materials science, particularly in the preparation of functionalized materials with tailored properties for specific applications.

-

Further characterization of its toxicological profile to establish comprehensive safety guidelines and understand potential long-term effects.

-

Optimization of synthetic routes to improve efficiency, scalability, and environmental sustainability.

These research directions could significantly expand the applications of Potassium 4-(azidomethyl)phenyltrifluoroborate in various fields of science and technology, further enhancing its value as a versatile chemical reagent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume